3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJFZUOSDJLSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, a domino reaction involving 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and 1,3-dicarbonyl compounds in water can yield pyrrolo[3,2-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Medicinal Chemistry
3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is primarily utilized as a precursor in the synthesis of therapeutic agents targeting various diseases:
- Cancer Treatment : Compounds derived from this structure have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis. For instance, derivatives have demonstrated IC50 values as low as 7 nM against FGFR1, indicating strong potential for breast cancer therapies.
- Anti-inflammatory Agents : The compound's derivatives are being explored for their ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups enable selective reactions that facilitate the development of novel materials and pharmaceuticals.
Biological Studies
Research has indicated that this compound can influence various biological pathways:
- Signal Transduction : It plays a role in studying cellular communication and signaling mechanisms that are pivotal in understanding disease processes.
- Neuroprotective Effects : Emerging studies suggest potential applications in neurodegenerative diseases, where similar structures have shown promise in modulating neuroprotective pathways.
Inhibition of FGFR Signaling
A notable study synthesized a series of pyrrolo derivatives to evaluate their ability to inhibit FGFR signaling pathways. One compound exhibited significant inhibitory activity against breast cancer cell lines, leading to reduced migration and invasion capabilities. This highlights the potential of this compound derivatives in cancer therapy.
Pharmacokinetic Studies
In vivo studies have shown that certain derivatives possess favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability—critical factors for therapeutic applications. These studies are essential for assessing the viability of these compounds in clinical settings.
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[2,3-c]pyridine Series
Several derivatives of pyrrolo[2,3-c]pyridine-4-carboxylic acid have been synthesized and studied for their biological activities:
Key Observations :
Analogues in Related Pyrrolo-Pyridine Scaffolds
Compounds with fused pyrrolo-pyridine systems but differing in ring fusion positions or substituents include:
Key Observations :
Challenges :
- Balancing solubility and bioavailability with hydrophobic substituents.
- Minimizing off-target effects through selective substitution.
Biological Activity
3-Amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrrolo-pyridine core structure, which is known to exhibit various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Structure : The compound features a pyrrolo-pyridine structure with an amino group and a carboxylic acid functional group.
- Molecular Formula : C₈H₈N₂O₂
- CAS Number : 1190310-45-2
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cell proliferation and migration. Inhibition of FGFRs can lead to apoptosis in cancer cells and hinder their migration and invasion capabilities .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound derivatives:
- FGFR Inhibition : Compounds derived from this structure have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study reported a derivative exhibiting IC₅₀ values of 7 nM for FGFR1, which correlates with potent antiproliferative effects in breast cancer cell lines .
- Cell Proliferation Studies : In vitro studies have shown that certain derivatives can significantly reduce the proliferation of various cancer cell lines such as 4T1 (breast cancer) and A549 (lung cancer), inducing apoptosis and inhibiting migration .
Other Biological Activities
In addition to anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor in various biochemical pathways, enhancing its therapeutic profile in treating diseases related to abnormal enzyme activity .
Study on Antiproliferative Activity
A detailed investigation into the antiproliferative activity of pyridine derivatives revealed that modifications at specific positions on the pyridine ring significantly enhanced biological activity. The presence of hydroxyl (-OH) groups was particularly beneficial, leading to lower IC₅₀ values against cancer cell lines such as HeLa and MDA-MB-231.
Synthesis and Evaluation
A series of synthetic routes have been developed to create various derivatives of this compound. These derivatives were evaluated for their biological activity, with some showing promising results in targeting FGFRs effectively while maintaining low toxicity profiles in preliminary assays .
Data Table: Summary of Biological Activities
| Activity Type | Target | IC₅₀ Value (nM) | Cell Lines Tested |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 | 4T1 (Breast Cancer) |
| FGFR Inhibition | FGFR2 | 9 | A549 (Lung Cancer) |
| Antiproliferative | Various | <100 | HeLa, MDA-MB-231 |
| Antimicrobial | Pathogens | Not specified | Various |
Q & A
Q. Key Considerations :
- Use anhydrous solvents (e.g., dichloromethane) for acyl chloride formation.
- Monitor reaction progress via TLC or LCMS to avoid over-functionalization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the pyrrolopyridine core (e.g., aromatic protons at δ 7.14–8.69 ppm) and the carboxylic acid group (δ ~12 ppm in DMSO-d6) .
- ESI-MS : Confirm molecular weight (e.g., [M+1]+ ion at m/z 293–354 observed in related derivatives) .
- IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Note : Compare data with structurally analogous compounds (e.g., 4-phenyl-4-piperidinecarboxylic acid derivatives) to validate assignments .
Advanced: How can researchers resolve discrepancies in NMR data during characterization?
Methodological Answer:
Discrepancies may arise from:
- Tautomerism : The pyrrolopyridine ring may exhibit keto-enol tautomerism, altering chemical shifts. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
- Solvent effects : DMSO-d6 can deshield protons; compare spectra in CDCl₃ or methanol-d4 .
- Impurity interference : Purify via preparative HPLC or recrystallization and reacquire spectra .
Example : In , NMR purity >95% was achieved after column chromatography, resolving overlapping signals.
Advanced: What strategies optimize the yield of amide derivatives from this compound?
Methodological Answer:
- Coupling agents : Use EDCI/HOBt or HATU to activate the carboxylic acid for amide bond formation. reports yields up to 95% using optimized coupling protocols .
- Base selection : Triethylamine or DIPEA neutralizes HCl byproducts, improving reaction efficiency .
- Temperature control : Perform reactions at 0–25°C to minimize side reactions (e.g., epimerization) .
Case Study : Amide derivatives of 3-methyl-1H-pyrrole-2-carboxylic acid achieved 78–94% yields via stepwise coupling .
Basic: What are the solubility and storage recommendations for this compound?
Methodological Answer:
- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol). For biological assays, prepare stock solutions in DMSO and dilute in buffer .
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Lyophilization improves long-term stability .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Introduce substituents at the 3-amino group (e.g., alkylation, acylation) or 4-carboxylic acid (e.g., esterification, bioisosteres) .
- Electronic effects : Electron-withdrawing groups (Cl, CF₃) on the pyrrolopyridine ring enhance radical scavenging activity, as seen in pyrano[2,3-c]pyridine derivatives .
- Heterocyclic fusion : Replace the pyrrole ring with thiophene (thienopyridines) to alter π-stacking interactions .
Example : shows that Cl or NO₂ substituents improve antioxidant activity (IC₅₀: 223–252 µM vs. ascorbic acid).
Advanced: How can computational methods predict target interactions?
Methodological Answer:
- Molecular docking : Use crystal structures of target proteins (e.g., STAT3, kinases) to model binding modes. highlights interaction studies for furopyridine analogs .
- QSAR modeling : Correlate electronic (HOMO/LUMO), lipophilic (logP), and steric parameters with bioactivity data from analogs .
Tool Recommendation : AutoDock Vina or Schrödinger Suite for docking; Gaussian for DFT calculations.
Basic: How stable is this compound under varying pH and temperature?
Methodological Answer:
- pH stability : The carboxylic acid group may hydrolyze under strongly basic conditions (pH >10). Monitor via HPLC at λ = 254 nm .
- Thermal stability : Decomposition occurs above 150°C. Store lyophilized samples at –20°C to prevent degradation .
Advanced: How to address low purity or yield in synthesis?
Methodological Answer:
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or reverse-phase HPLC (C18 column, acetonitrile/water) .
- Reaction optimization : Adjust stoichiometry (e.g., 1.2 eq. coupling agent), solvent (DMF vs. THF), or catalyst (e.g., DMAP for acylations) .
Case Study : achieved >95% purity after two-step synthesis and HPLC refinement.
Advanced: What assays are suitable for evaluating biological activity?
Methodological Answer:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values comparable to ascorbic acid) .
- Enzyme inhibition : Test against kinases or STAT3 using fluorescence polarization or Western blotting (e.g., pSTAT3 inhibition in ) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Data Interpretation : Compare IC₅₀ values with structural analogs to identify key pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
